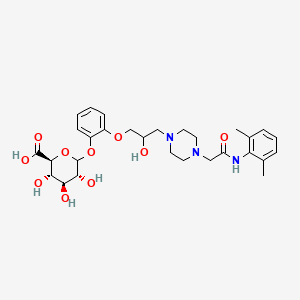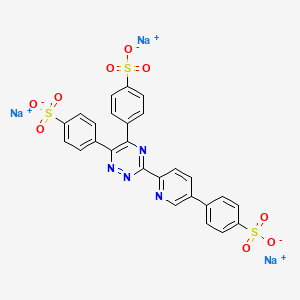
Elvucitabine-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elvucitabine-13C,15N2 is an antiviral drug that has been developed for the treatment of HIV-1 infection. It is a prodrug of elvucitabine, which is a novel nucleoside reverse transcriptase inhibitor (NRTI). Elvucitabine-13C,15N2 is a highly selective and potent inhibitor of HIV-1 reverse transcriptase (RT) and is the first in its class to show efficacy in clinical trials. Elvucitabine-13C,15N2 is currently undergoing clinical trials for the treatment of HIV-1 infection and is expected to be approved for use in the near future.
Mecanismo De Acción
Elvucitabine-13C,15N2 works by inhibiting the activity of HIV-1 reverse transcriptase (RT). RT is an enzyme that is responsible for the replication of HIV-1. Elvucitabine-13C,15N2 binds to the active site of RT and prevents it from carrying out its function. This prevents the replication of HIV-1 and leads to the death of the virus.
Biochemical and Physiological Effects
Elvucitabine-13C,15N2 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that elvucitabine-13C,15N2 is able to inhibit the activity of HIV-1 reverse transcriptase (RT). It has also been shown to reduce the levels of HIV-1 reverse transcriptase in the cell and to reduce the levels of HIV-1 RNA in the cell. In vivo studies have shown that elvucitabine-13C,15N2 is able to reduce the levels of HIV-1 RNA in the blood and to reduce the levels of HIV-1 DNA in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using elvucitabine-13C,15N2 in laboratory experiments include its high selectivity and potency against HIV-1 RT and its ability to reduce the levels of HIV-1 RNA and DNA in the cell. The main limitation of using elvucitabine-13C,15N2 in laboratory experiments is its relatively short half-life, which limits its use in long-term studies.
Direcciones Futuras
For elvucitabine-13C,15N2 research include exploring its potential use in combination therapies, evaluating its efficacy in different patient populations, and investigating its potential for use in the treatment of other viral infections. Additionally, further research is needed to investigate the long-term safety and efficacy of elvucitabine-13C,15N2, as well as its potential for use in pediatric populations. Finally, further research is needed to investigate the potential for elvucitabine-13C,15N2 to be used in the treatment of drug-resistant HIV-1 strains.
Métodos De Síntesis
Elvucitabine-13C,15N2 is synthesized using a three-step reaction process. The first step involves the reaction of elvucitabine with 13C-labeled carbon dioxide (CO2) to form 13C-labeled elvucitabine. The second step involves the reaction of 13C-labeled elvucitabine with 15N-labeled nitrogen gas (N2) to form elvucitabine-13C,15N2. The third step involves the purification of elvucitabine-13C,15N2 from the reaction mixture.
Aplicaciones Científicas De Investigación
Elvucitabine-13C,15N2 has been used in a variety of scientific research applications. It has been used to study the structure and function of HIV-1 reverse transcriptase (RT). It has also been used to investigate the mechanism of action of HIV-1 Elvucitabine-13C,15N2s, as well as to investigate the effects of elvucitabine-13C,15N2 on HIV-1 replication.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Elvucitabine-13C,15N2 involves the incorporation of two isotopes, 13C and 15N, into the structure of Elvucitabine. This can be achieved through a series of chemical reactions that introduce the isotopes at specific positions in the molecule.", "Starting Materials": [ "Elvucitabine", "13C-labeled reagents", "15N-labeled reagents", "Solvents", "Catalysts" ], "Reaction": [ "Step 1: Protection of the hydroxyl group on the sugar moiety of Elvucitabine using a suitable protecting group.", "Step 2: Introduction of the 13C and 15N isotopes at specific positions in the molecule using labeled reagents and appropriate reaction conditions.", "Step 3: Deprotection of the hydroxyl group to regenerate the original Elvucitabine molecule.", "Step 4: Purification of the labeled Elvucitabine using chromatography or other suitable methods.", "Step 5: Characterization of the labeled Elvucitabine using spectroscopic and analytical techniques to confirm the incorporation of the isotopes." ] } | |
Número CAS |
1217641-78-5 |
Nombre del producto |
Elvucitabine-13C,15N2 |
Fórmula molecular |
C₈¹³CH₁₀FN¹⁵N₂O₃ |
Peso molecular |
230.17 |
Sinónimos |
4-Amino-1-[(2S,5R)-2,5-dihydro-5-(hydroxymethyl)-2-furanyl]-5-fluoro-2(1H)-pyrimidinone-13C,15N2; ACH 126443-13C,15N2; L-Fd 4C-13C,15N2; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)
![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)



![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)
